Camphor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSYKIVIOFKYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Record name | CAMPHOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2797 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAMPHOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | camphor | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Camphor | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030955 | |
| Record name | Camphor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor. | |
| Record name | CAMPHOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2797 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Camphor, synthetic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/338 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | CAMPHOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | dl-Camphor | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | CAMPHOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/612 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F | |
| Record name | CAMPHOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2797 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAMPHOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAMPHOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CAMPHOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/612 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F | |
| Record name | CAMPHOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2797 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Camphor, synthetic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/338 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAMPHOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAMPHOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAMPHOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/612 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol) | |
| Record name | CAMPHOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2797 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAMPHOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAMPHOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | dl-Camphor | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99 | |
| Record name | CAMPHOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2797 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAMPHOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAMPHOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAMPHOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/612 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
5.24 (Air = 1), Relative vapor density (air = 1): 5.24 | |
| Record name | CAMPHOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAMPHOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg | |
| Record name | CAMPHOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2797 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Camphor, synthetic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/338 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAMPHOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAMPHOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAMPHOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/612 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses | |
CAS No. |
76-22-2, 21368-68-3 | |
| Record name | CAMPHOR | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2797 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-Camphor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Synthetic camphor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Camphor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bornan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-bornan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMPHOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAMPHOR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAMPHOR | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/612 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Camphor | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/EX12B128.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F | |
| Record name | CAMPHOR | |
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| Record name | CAMPHOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/37 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAMPHOR | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1021 | |
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| Record name | CAMPHOR | |
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Chemical Synthesis and Derivatization of Camphor
Biosynthetic Pathways of Camphor (B46023) in Botanical Systems
The biosynthesis of this compound in plants is a complex process involving a series of enzymatic reactions starting from universal five-carbon precursors.
Mevalonate (B85504) Pathway (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathway Precursors
The biosynthesis of terpenoids, including this compound, originates from two primary metabolic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. The MVA pathway is localized in the cytoplasm of plant cells, while the MEP pathway operates in the plastids. nih.govrsc.orgmdpi.com Both pathways produce the fundamental C5 building blocks: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.comtandfonline.comresearchgate.net These two isomers are the universal precursors for all terpenoids found in nature. mdpi.comcabidigitallibrary.org
In the MEP pathway, IPP is synthesized from pyruvate (B1213749) and glyceraldehyde-3-phosphate. rsc.orgtandfonline.com The MVA pathway synthesizes IPP from acetyl-CoA. tandfonline.com Although compartmentalized, metabolic crosstalk between the MVA and MEP pathways has been reported. tandfonline.com
IPP and DMAPP are then condensed to form larger isoprenoid precursors. For monoterpenes like this compound (C10), IPP and DMAPP are combined head-to-tail to produce geranyl diphosphate (GPP). rsc.orgtandfonline.commdpi.com This reaction is catalyzed by geranyl diphosphate synthase (GPPS). mdpi.com
Enzymatic Conversions (e.g., Bornyl Diphosphate Synthases, Borneol Dehydrogenase)
The conversion of GPP to this compound involves several enzymatic steps. Bornyl diphosphate synthase (BPPS), also known as bornyl synthase, is a key enzyme that catalyzes the cyclization of GPP to bornyl diphosphate (BPP). tandfonline.comresearchgate.netfrontiersin.orgresearchgate.net This is considered the first committed step in the this compound biosynthetic pathway. tandfonline.comfrontiersin.org Different isoforms of BPPS exist, which can lead to the production of either (+)-bornyl diphosphate or (-)-bornyl diphosphate. tandfonline.comresearchgate.net For instance, in Cinnamomum camphora, multiple BPPS genes have been identified, with some responsible for the production of (+)-borneol and others for (-)-borneol. tandfonline.com
Subsequently, bornyl diphosphate is hydrolyzed to borneol. frontiersin.orgresearchgate.net This hydrolysis is catalyzed by bornyl-diphosphate diphosphatase. frontiersin.org The final step in the biosynthesis of this compound is the oxidation of borneol to this compound. tandfonline.comresearchgate.netfrontiersin.orgresearchgate.net This reaction is catalyzed by borneol dehydrogenase (BDH). tandfonline.comresearchgate.netfrontiersin.orguniprot.orgiucr.org BDH enzymes are members of the short-chain dehydrogenase/reductase (SDR) family and have been identified in various plant species known to produce this compound. tandfonline.com Some BDHs show selectivity towards specific borneol enantiomers. uniprot.org
The biosynthetic pathway can be summarized as follows: IPP + DMAPP -> GPP (catalyzed by GPPS) rsc.orgtandfonline.commdpi.com GPP -> Bornyl Diphosphate (catalyzed by BPPS) tandfonline.comresearchgate.netfrontiersin.orgresearchgate.net Bornyl Diphosphate -> Borneol (catalyzed by bornyl-diphosphate diphosphatase) frontiersin.orgresearchgate.net Borneol -> this compound (catalyzed by BDH) tandfonline.comresearchgate.netfrontiersin.orguniprot.orgiucr.org
Interactive Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Reaction Catalyzed | Pathway Step |
| Geranyl Diphosphate Synthase (GPPS) | Condensation of IPP and DMAPP to GPP | Precursor Formation |
| Bornyl Diphosphate Synthase (BPPS) | Cyclization of GPP to Bornyl Diphosphate | First Committed Step |
| Bornyl-diphosphate Diphosphatase | Hydrolysis of Bornyl Diphosphate to Borneol | Intermediate Conversion |
| Borneol Dehydrogenase (BDH) | Oxidation of Borneol to this compound | Final Step |
Genetic and Environmental Factors Influencing Biosynthesis
The content and composition of essential oils, including this compound, in plants are influenced by a combination of genetic and environmental factors. tandfonline.comcabidigitallibrary.orgnih.govmdpi.com
Genetic makeup plays a primary role in determining the potential for this compound biosynthesis. tandfonline.comresearchgate.net The presence and expression levels of genes encoding the enzymes involved in the MVA and MEP pathways, as well as the specific terpene synthases and modifying enzymes like BPPS and BDH, directly impact the production of this compound. tandfonline.comcabidigitallibrary.orgnih.gov For example, studies have shown correlations between the transcript levels of LaBPPS and the accumulation of borneol and this compound in lavender. nih.gov Variations in gene expression, such as the upregulation of key enzymes like HMGR in the MVA pathway or DXS and DXR in the MEP pathway, can lead to increased terpenoid content. tandfonline.commdpi.com
Environmental factors also significantly influence this compound production. These include temperature, water availability (drought stress), altitude, and light intensity. tandfonline.comresearchgate.netnih.govmdpi.comresearchgate.net Research indicates that increased light intensity and higher temperatures can enhance this compound synthesis. tandfonline.com Drought stress has been shown to up-regulate the expression of enzymes like bornyl diphosphate synthase, leading to increased monoterpene production, including this compound, in some species like Salvia officinalis. researchgate.net Geographical location, which encompasses various climatic and edaphic factors, contributes to the variation in essential oil composition and yield in species like Cinnamomum camphora. mdpi.comresearchgate.net The developmental stage and specific tissue parts of the plant can also affect the yield and profile of essential oils. cabidigitallibrary.orgmdpi.com
Interactive Table 2: Factors Influencing this compound Biosynthesis
| Factor | Influence on this compound Biosynthesis | Research Findings |
| Genotype | Determines the presence and expression of biosynthetic genes. | Correlation between LaBPPS transcript levels and borneol/camphor accumulation in lavender. nih.gov |
| Environment | Affects enzyme activity and gene expression; includes temperature, light, water availability. | Increased light and temperature can enhance synthesis. tandfonline.com Drought stress can upregulate BPPS expression. researchgate.net |
| Developmental Stage/Tissue | Can influence the yield and composition of essential oils. | Variation in essential oil profiles observed at different developmental stages and in different plant parts. cabidigitallibrary.orgmdpi.com |
Industrial and Laboratory Synthesis of this compound
Beyond its natural production in plants, this compound can be synthesized through various chemical routes for industrial and laboratory purposes.
Synthesis from Borneol: Oxidation Methodologies
A common method for the synthesis of this compound involves the oxidation of borneol, a secondary alcohol. This reaction converts the hydroxyl group in borneol to a ketone functional group, yielding this compound. wvu.eduutdallas.eduscribd.comchegg.com
Oxidizing Agents and Reaction Conditions
Various oxidizing agents can be employed for the oxidation of borneol to this compound. Historically, strong oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or sodium dichromate were used. researchgate.networdpress.com However, due to environmental and safety concerns associated with chromium(VI) reagents, greener alternatives have been developed. researchgate.net
Modern laboratory procedures often utilize more environmentally friendly oxidants. Sodium hypochlorite (B82951) (NaOCl), commonly found in bleach, is a widely used oxidizing agent for this conversion, particularly in the presence of acetic acid. wvu.eduutdallas.eduscribd.comresearchgate.netscribd.com In this reaction, hypochlorous acid (HOCl) is likely the active oxidizing species, generated from the reaction between sodium hypochlorite and acetic acid. wvu.eduscribd.com The reaction typically occurs more rapidly in an acidic environment. wvu.edu
Another green oxidation method utilizes Oxone (potassium peroxymonosulfate) in combination with a catalytic amount of sodium chloride. wpmucdn.comgctlc.org This reaction is typically performed at room temperature and can achieve high yields. gctlc.org The reaction environment is acidic, and sodium bisulfate may be added to quench the reaction. wpmucdn.com
Other alternative oxidation procedures explored include the use of clayfen (iron(III) nitrate (B79036) on clay), Claycop (copper(II) nitrate on clay) with hydrogen peroxide, wet alumina-supported chromium(VI) oxide, iodobenzene (B50100) diacetate on alumina, and active manganese dioxide on silica. researchgate.net Jones' reagent (chromium trioxide in sulfuric acid) is also a strong oxidizing agent that can be used for the oxidation of borneol to this compound. chegg.com
The reaction conditions, including the choice of oxidizing agent, solvent, temperature, and reaction time, can influence the yield and purity of the synthesized this compound. For instance, the oxidation with sodium hypochlorite is often carried out in a mixed solvent system, such as aqueous sodium hypochlorite with acetic acid. wvu.eduscribd.comscribd.com The reaction with Oxone and sodium chloride can be performed in ethyl acetate (B1210297) and water at room temperature. wpmucdn.com
Interactive Table 3: Oxidizing Agents for Borneol to this compound Conversion
| Oxidizing Agent | Typical Conditions | Notes |
| Sodium Hypochlorite (NaOCl) | Aqueous solution, acidic conditions (e.g., with acetic acid) | Likely involves HOCl as the active species; common laboratory method. wvu.eduscribd.comscribd.com |
| Oxone (Potassium Peroxymonosulfate) | With catalytic NaCl, in solvents like ethyl acetate/water, room temperature | Considered a greener alternative; high yields possible. wpmucdn.comgctlc.org |
| Sodium Dichromate (Na2Cr2O7) | In acidic solution (e.g., with H2SO4) | Strong oxidant; less environmentally friendly (contains Cr(VI)). wordpress.com |
| Pyridinium Chlorochromate (PCC) | Various solvents | Strong oxidant; less environmentally friendly (contains Cr(VI)). researchgate.net |
| Jones' Reagent (CrO3/H+) | In acidic solution | Strong oxidant; contains Cr(VI). chegg.com |
| Clayfen | Neat alcohol, microwave irradiation | Heterogeneous catalyst. researchgate.net |
| Claycop/H2O2 | Neat substrates | Heterogeneous catalyst. researchgate.net |
| Wet Alumina Supported Cr(VI) Oxide | Supported reagent | Heterogeneous catalyst; contains Cr(VI). researchgate.net |
| Iodobenzene Diacetate on Alumina | Supported reagent | Supported reagent. researchgate.net |
| Active Manganese Dioxide on Silica | Supported reagent | Supported reagent. researchgate.net |
Stereochemical Considerations and Byproducts
The synthesis of this compound involves several steps, and stereochemical control is a significant consideration, particularly in achieving enantioselective synthesis. Naturally occurring this compound is predominantly the (+)-camphor enantiomer. numberanalytics.comatamanchemicals.com Synthetic routes often yield racemic this compound, a mixture of both (+)- and (-)-enantiomers. wikipedia.orgatamanchemicals.com
During the synthesis of this compound, various byproducts can be generated depending on the starting materials and reaction conditions. For instance, in the oxidation of isoborneol (B83184) to this compound, maintaining the reaction temperature below 40°C is crucial to prevent the formation of unwanted byproducts such as camphoric acid. osum.com The conversion of alpha-pinene (B124742) to camphene (B42988), an intermediate in this compound synthesis, can also lead to the formation of bicyclic and monocyclic isomers like isofenchone, which are difficult to separate from the desired camphene. utsunomiya-u.ac.jp
Synthesis from α-Pinene
A major industrial route for the synthesis of synthetic this compound utilizes α-pinene, a readily available monoterpene found abundantly in the oils of coniferous trees and obtainable from turpentine (B1165885). wikipedia.orgatamanchemicals.comforeverest.netosum.com This synthesis typically involves a series of steps, often initiated by the isomerization of α-pinene to camphene. utsunomiya-u.ac.jpaskfilo.com
One common pathway involves treating α-pinene with a strong acid catalyst, such as sulfuric acid or acetic anhydride (B1165640) with a strong acid catalyst, to facilitate its rearrangement to camphene. wikipedia.orgaskfilo.com This isomerization is often accompanied by Wagner-Meerwein rearrangements. utsunomiya-u.ac.jpthieme-connect.com The resulting camphene is then hydrated in the presence of an acid catalyst to yield isoborneol. askfilo.com Alternatively, camphene can react with organic acids like formic or acetic acid to form the corresponding isobornyl esters (e.g., isobornyl acetate). wikipedia.orgutsunomiya-u.ac.jp Hydrolysis of these esters yields isoborneol. wikipedia.orgforeverest.netosum.com The final step involves the oxidation of isoborneol to this compound. wikipedia.orgforeverest.netosum.comaskfilo.com Oxidizing agents such as sodium hypochlorite (bleach) or chromic acid reagents like Jones reagent can be used for this transformation. osum.comaskfilo.com
The synthesis from α-pinene can be summarized in the following general steps:
Isomerization of α-pinene to camphene. utsunomiya-u.ac.jpaskfilo.com
Hydration of camphene to isoborneol or esterification to isobornyl ester followed by hydrolysis to isoborneol. wikipedia.orgosum.comutsunomiya-u.ac.jpaskfilo.com
Oxidation of isoborneol to this compound. wikipedia.orgforeverest.netosum.comaskfilo.com
Historical context highlights the significance of this route, with early industrial production dating back over a century, notably driven by chemists like Gustaf Komppa and Karl Stephan. wikipedia.orgthieme-connect.com
Racemic and Enantioselective Synthesis Approaches
The synthesis of this compound can result in either a racemic mixture or, through specific methodologies, an enantiomerically enriched product. The industrial synthesis from α-pinene typically yields racemic this compound. wikipedia.orgatamanchemicals.comresearchgate.net This is because the intermediate isoborneol formed is a racemic mixture. wikipedia.orgatamanchemicals.comresearchgate.net
Achieving enantioselective synthesis of this compound, particularly the less common (-)-camphor (B167293) enantiomer, is more challenging. wikipedia.orgresearchgate.net While (+)-camphor is readily available from natural sources, optically pure (-)-camphor is more difficult to obtain synthetically. researchgate.netd-nb.info Researchers have explored various approaches for enantioselective synthesis, including the use of biological enzymes for the selective hydrolysis of isobornyl acetate enantiomers. wikipedia.orgd-nb.inforesearchgate.net For example, the EstB esterase from Burkholderia gladioli has shown selectivity for hydrolyzing (+)-isobornyl acetate. wikipedia.org Another approach involves starting with optically pure alpha-pinene, which itself needs to be isolated from plants. d-nb.info Asymmetric synthesis routes, such as the heating of (+)-dihydrocarvone, have also been reported to produce (+)-camphor with notable optical purity. ias.ac.in
This compound Derivatives and Their Synthesis
This compound serves as a versatile chiral building block in organic synthesis due to its rigid bicyclic structure and the presence of functional groups and reactive sites that can be selectively modified. researchgate.netchim.itmsu.ruresearchgate.net A wide array of this compound derivatives have been synthesized, exhibiting diverse structures and potential applications. chim.itresearchgate.netacgpubs.org
Strategies for Functionalization of the this compound Skeleton (e.g., C-H Amination, Alkylation)
Functionalization of the this compound skeleton can be achieved through various strategies, targeting specific carbon positions. While classical transformations often involve rearrangements of the bornane skeleton, more recent developments include directed C-H functionalization methodologies that allow for selective and predictable derivatization. researchgate.netescholarship.org
One notable strategy is C-H amination. Methods have been developed to functionalize the this compound skeleton at the C8 position using intramolecular hydrogen atom abstraction. acs.orgacs.org This approach utilizes a this compound-derived aminonitrile, which generates a nitrogen-centered radical under photoredox conditions, leading to 1,5-hydrogen atom transfer at C8. acs.orgacs.org The resulting carbon-centered radical at C8 can then be utilized in C-H amination reactions to form, for example, proline derivatives. acs.orgacs.org this compound oxime derivatives have also been shown to undergo C10 C-H amination catalyzed by transition metals like palladium, iridium, or rhodium. escholarship.org
Alkylation is another strategy for functionalizing the this compound skeleton. The carbon-centered radical generated at C8 through hydrogen atom abstraction can be engaged in alkylation reactions, such as Giese-type radical additions, to form new C-C bonds at this position. acs.orgacs.org This has been applied in the total synthesis of various sesquiterpenoids. acs.orgacs.org Directed C-H alkylation at the C10 position of this compound oxime derivatives using arylboronic acids or benzylboronic esters catalyzed by palladium has also been reported. escholarship.org
Other functionalization methods include sulfonation, such as the synthesis of camphorsulfonic acid by treating this compound with sulfuric acid and acetic anhydride, which typically occurs at the C10 position. escholarship.orgontosight.ai Acylation of this compound with carboxylic acids, sometimes accompanied by carbocationic rearrangements, has also been explored. msu.ru
Synthesis of this compound-Based Heterocyclic Compounds
This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. chim.itresearchgate.netacgpubs.org These this compound-based heterocycles can be broadly categorized based on their structural relationship to the this compound skeleton, including fused, spiro, substituted, ring-expanded, and tethered systems. chim.it
The synthesis of these heterocycles often leverages the reactivity of the this compound skeleton, particularly at positions like C2, C3, and C10, although methods for functionalizing other positions are also being developed. researchgate.netchim.it
This compound-Derived Simple Heterocycles
This compound can be transformed into various simple heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms within their rings. acgpubs.orgslideshare.net Examples of this compound-derived heterocycles that have been synthesized include derivatives of pyrazole (B372694), pyridine, pyrimidine (B1678525), triazolium salts, and thiazole. acgpubs.orgresearchgate.net
Specific examples of synthetic routes include the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to produce this compound hydrazone, an intermediate that can be used to synthesize pyrazole derivatives. acgpubs.orgresearchgate.net this compound nitroimine, derived from this compound oxime, can react with secondary amines like piperidine (B6355638) or pyrrolidine (B122466) to yield enamine derivatives containing these heterocyclic rings. acgpubs.orgresearchgate.net Camphorquinone (B77051), a derivative of this compound, has also been utilized in the synthesis of heterocyclic systems, such as pyrazine (B50134) derivatives, through reactions with compounds like diaminomaleonitrile. acgpubs.org
Fused this compound-Derived Heterocycles
Fused this compound-derived heterocycles are compounds where a heterocyclic ring is anellated to the bicyclic this compound skeleton. The synthesis of such compounds leverages the reactivity of this compound's functional groups or introduced functionalities. Examples include the preparation of chiral wikipedia.orgchim.itfishersci.setriazolo[4,3-a]tetrahydroquinoline N-heterocyclic carbene precursors starting from a this compound-pyridone derivative. chim.it Another approach involves the synthesis of pyridazine, xanthene, pyranothiazole, pyridinothiazole, thiophene, and pyrazole derivatives, often originating from camphorquinone or other this compound intermediates. researchgate.netsemanticscholar.orgajol.info For instance, reactions between a xanthene derivative derived from camphorquinone and reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) have been reported to yield fused heterocycles. researchgate.netsemanticscholar.orgajol.info
Spiro this compound-Derived Heterocycles
Spiro this compound-derived heterocycles feature a spiro atom, typically a carbon, that is part of both the this compound bicyclic system and a heterocyclic ring. The synthesis of these structures often involves reactions at or near the ketone functionality of this compound or its derivatives. Spirocyclic this compound-derived triazolium salts, for example, can be synthesized starting directly from this compound. chim.it Another method involves the diastereoselective addition of gem-dichlorocarbene to α,β-unsaturated amides derived from camphorpyrazolidinone, leading to spiro wikipedia.orgwikipedia.org-pentane carboxylic acid esters derivatives through gem-dichlorocyclopropane intermediates. chemrxiv.org The diastereoselectivity in these reactions is influenced by the steric environment created by the this compound-derived chiral auxiliary. chemrxiv.org Synthesis of spirooxindole and spiro[pyrazolo-4,3'-indoline]-2',5,10(1H,11H)-trione derivatives utilizing this compound-10-sulfonic acid as an organocatalyst under ultrasonic irradiation has also been reported. tandfonline.com
Ring Expanded this compound-Derived Heterocycles
Ring expanded this compound-derived heterocycles are formed through reactions that increase the size of one of the rings within the this compound skeleton, often incorporating a heteroatom into the newly formed larger ring. This can be achieved through various rearrangement and cyclization strategies. A reductive aminative ring expansion protocol has been applied to this compound-derived amino alcohols, efficiently expanding the bicyclic system to form a 3-azabicyclo[3.2.1]octane. acs.org This method involves the conversion of cyclic amino alcohols to linear amine-containing products that subsequently undergo in situ cyclization. acs.org Another example involves platinum(II)-catalyzed cycloisomerization reactions of bis-alkynyl this compound derivatives, which can lead to ring enlargement and the formation of tricyclic compounds containing a nine-membered carbocyclic ring. beilstein-journals.org
This compound-Derived Metal Complexes
This compound derivatives can act as ligands for the formation of metal complexes, leveraging the chirality and structural rigidity of the this compound scaffold to potentially induce asymmetry in the resulting complexes. These complexes have applications in catalysis and as potential therapeutic agents. This compound-derived imines and phenazines have been used to synthesize gold(I) complexes. nih.gov These complexes were obtained by reacting the this compound derivatives with potassium gold dicyanide, yielding complexes that either retain the KAu(CN)₂ unit or lose KCN to form a Au(CN) unit. nih.gov Other examples include the preparation of palladium, molybdenum, and ruthenium complexes using this compound-derived bis-pyrimidine ligands. chim.it Hydrazone derivatives of this compound have also been shown to form transition metal complexes with metals such as nickel, cobalt, zinc, and iron. isca.me The synthesis of a tetrapyrazinoporphyrazine magnesium complex derived from camphorquinone has also been reported. acgpubs.org
Semi-synthesis Approaches for Novel this compound Derivatives
Semi-synthesis involves using a naturally occurring compound, like this compound, as a starting material for the synthesis of novel derivatives. This approach combines the advantages of readily available natural scaffolds with synthetic modifications to create compounds with potentially enhanced or new properties. A series of novel this compound derivatives and this compound sulfonic acid derivatives have been synthesized through the Blanc reaction. slideshare.net These semi-synthetic compounds were characterized and evaluated for biological activities. slideshare.net Another study focused on the semi-synthesis of novel heterocyclic compounds containing the this compound moiety by reacting this compound with reagents like thiourea (B124793) or urea (B33335) in the presence of malononitrile, ethyl cyanoacetate, or ethyl acetoacetate, leading to various fused and spiro heterocycles. rsc.orgrsc.org Condensation reactions of this compound with hydrazine hydrate and subsequent reactions with aldehydes have also been employed in semi-synthesis approaches. rsc.orgrsc.org
Sonochemical and Classical Methodologies in Derivatization
Both sonochemical and classical methodologies are employed in the derivatization of this compound. Classical methods involve traditional synthetic techniques using heating, stirring, and various reagents under standard laboratory conditions. Sonochemical methods, on the other hand, utilize ultrasound irradiation to enhance chemical reactions. mdpi.comresearchgate.net Ultrasound can lead to increased reaction rates, improved yields, and sometimes different product distributions compared to classical methods, often under milder conditions. mdpi.com For instance, both sonochemical and classical methodologies have been used to convert this compound into derivatives such as hydrazones and imines. researchgate.net The synthesis of spiro derivatives using this compound-10-sulfonic acid as a catalyst has been successfully carried out under ultrasonic irradiation, demonstrating the application of sonochemical methods in this compound chemistry. tandfonline.com Classical methods, such as condensation reactions, functional group interconversions, and cyclizations, remain widely used for the synthesis of a broad range of this compound derivatives. semanticscholar.orgtandfonline.comnih.gov
Pharmacological and Biomedical Research on Camphor
Mechanisms of Action at the Molecular and Cellular Level
Camphor's effects on the body, particularly the sensations of warmth and coolness and its analgesic properties, are closely linked to its interactions with transient receptor potential (TRP) channels and its influence on sensory nerves.
This compound (B46023) is known to interact with several members of the TRP channel superfamily, which are crucial in mediating sensory experiences like temperature and pain. This compound has been shown to activate TRPV3, a heat-sensitive, Ca2+-permeable cation channel. nih.govbioline.org.brijprajournal.com Activation of TRPV3 is thought to contribute to the warm sensation associated with topical this compound application. nih.govijprajournal.com However, repeated applications of this compound can lead to sensitization of TRPV3, which appears inconsistent with an analgesic role. nih.govbioline.org.br
This compound also activates TRPV1, another heat-sensitive TRP channel, albeit at higher concentrations than required for TRPV3 activation. nih.govacs.orgnih.gov Activation of TRPV1 in dorsal root ganglion (DRG) neurons may contribute to the in vivo sensitization to warm stimuli caused by this compound. nih.gov Importantly, this compound application can desensitize TRPV1 more rapidly and completely than capsaicin, a known TRPV1 agonist. nih.govnih.gov
In addition to activation, this compound has demonstrated inhibitory effects on other TRP channels. It inhibits TRPA1, an ankyrin-repeat TRP channel expressed in most nociceptive DRG neurons. nih.govbioline.org.brresearchgate.net The inhibition of TRPA1, along with the desensitization of TRPV1, is believed to contribute to the antipruritic, analgesic, and counterirritant properties of this compound. nih.govbioline.org.br this compound also activates cold-sensitive TRPM8, which explains the cooling sensation experienced after dermal application and can inhibit the TRPM8 response to menthol. patsnap.comdrugbank.com
The interaction of this compound with TRP channels involves distinct mechanisms. This compound activation of rat TRPV1 is mediated by different channel regions compared to capsaicin. nih.govnih.gov this compound interacts with TRPV3 channels via pore-region cysteine residues, leading to channel activation and an increase in intracellular calcium levels. drugbank.com
This compound excites and desensitizes sensory nerves through its actions on TRP channels. nih.govbioline.org.brdrugbank.com By activating TRPV3 and TRPV1, this compound can induce sensations of warmth and, at sufficient concentrations, can lead to desensitization of these channels, potentially contributing to pain relief. nih.govbioline.org.brijprajournal.comdrugbank.com The inhibition of TRPA1, which is involved in detecting temperature and pain, further supports this compound's analgesic effects by modulating sensory nerve activity. nih.govbioline.org.brresearchgate.net The cooling sensation produced by this compound is linked to its activation of TRPM8 receptors on sensory nerves. patsnap.comdrugbank.commedicalnewstoday.com This cooling effect can help distract from pain signals, providing temporary relief. patsnap.com
Antimicrobial Properties and Research
This compound and this compound-containing essential oils have been investigated for their antimicrobial properties against a range of bacteria, fungi, and viruses. patsnap.commdpi.comijpsjournal.com
Studies have shown that this compound possesses antibacterial activities against both Gram-positive and Gram-negative bacteria. patsnap.commdpi.com Essential oils containing this compound as a major component have demonstrated significant antibacterial effects. For instance, essential oil from Cinnamomum camphora has shown activity against Escherichia coli and Staphylococcus aureus. nih.gov Research on Salvia officinalis essential oils with this compound content also indicated susceptibility of S. aureus to these oils. mdpi.com
Studies evaluating the antibacterial properties of Cinnamomum camphora leaf extracts against Escherichia coli, Pseudomonas, and Bacillus cereus found that methanol (B129727) and acetone (B3395972) extracts exhibited significant effects, with methanol extract being effective against all tested bacteria. wisdomlib.org this compound oil has also demonstrated antibacterial activity against oral microbes such as Streptococcus mutans and Enterococcus faecalis. globalresearchonline.net
This compound's antibacterial action may involve disrupting the integrity of microbial cell membranes. patsnap.comresearchgate.net While pure this compound can show moderate activity against some bacteria like S. aureus, this compound derivatives have also been synthesized and evaluated for enhanced antibacterial potential, with some showing activity against P. aeruginosa, E. coli, and MRSA S. aureus. mdpi.com
Table 1: Examples of Antibacterial Activity of this compound-Containing Substances
| Source/Compound | Microorganism Tested | Key Finding | Citation |
| Salvia officinalis EO (10.7–19.8% this compound) | Staphylococcus aureus | Susceptible to tested oils (MIC and MBC in the range of 0.6–1.3 μL/mL) | mdpi.com |
| Cinnamomum camphora EO | Escherichia coli | Significant bactericidal activity and strong activity against biofilm | nih.gov |
| Cinnamomum camphora leaf extract (Methanol) | Escherichia coli, Pseudomonas, Bacillus cereus | Effective against all tested bacteria | wisdomlib.org |
| This compound oil | Streptococcus mutans, Enterococcus faecalis | Showed growth inhibition | globalresearchonline.net |
| Camphoryl pyrimidine (B1678525) amine derivative | P. aeruginosa, E. coli, MRSA S. aureus | Active with MIC values of 16, 8, and 8 µg/mL, respectively | mdpi.com |
This compound and this compound-containing extracts have also been investigated for their antifungal properties. Cinnamomum camphora extracts have shown antifungal activity against wood-decaying fungi such as Coriolus versicolor and Gloeophyllum trabeum. ncsu.edu Pure this compound has also demonstrated good antifungal activity against these fungi. ncsu.edu
Studies on the antifungal efficacy of C. camphora methanolic extract against soil-borne phytopathogenic fungi like Fusarium oxysporum, Alternaria alternata, and Fusarium solani showed inhibitory effects on fungal mycelial growth. mdpi.com this compound has also shown potential in reducing the virulence traits of Candida albicans, including biofilm establishment and hyphae formation. mdpi.comnih.gov Research has indicated that this compound has excellent antifungal activity against various Candida strains with low minimal inhibitory concentrations. nih.gov
Table 2: Examples of Antifungal Activity
| Source/Compound | Microorganism Tested | Key Finding | Citation |
| Pure this compound | Coriolus versicolor, Gloeophyllum trabeum | Good antifungal activity (EC50 values of 1.5 and 0.123, respectively) | ncsu.edu |
| C. camphora methanolic extract | Fusarium oxysporum, Alternaria alternata, Fusarium solani | Inhibited fungal mycelia weight at 4000 µg/mL | mdpi.com |
| This compound | Candida albicans strains | Excellent antifungal activity (MIC range of 0.125–0.35 mg/mL) | nih.gov |
| This compound derivatives | Trametes versicolor | Some derivatives showed strong antifungal activity (e.g., compound 3a, EC50 0.43 mg/L) | nih.gov |
Research has also explored the antiviral properties of this compound and its derivatives. This compound has been mentioned as having antiviral activities. patsnap.comijpsjournal.commedchemexpress.com Derivatives of this compound, particularly those with a 1,7,7-trimethylbicyclo[2.2.1]heptane backbone, have been synthesized and evaluated for their antiviral potential against various viruses. nih.govresearchgate.netrsc.org
Studies have investigated the antiviral activity of this compound-derived iminothiazolidine-4-ones and 2,3-dihydrothiazoles against viruses such as the vaccinia virus and Marburg virus, identifying new promising agents active against both. nih.govresearchgate.net this compound-based N-acylhydrazones have also shown significant antiviral activity against the vaccinia virus. rsc.org Previous research has indicated that derivatives with the this compound backbone exhibit a wide spectrum of antiviral activity against influenza, hantaviruses, filoviruses, orthopoxviruses, and SARS-CoV-2. nih.govresearchgate.net
Table 3: Examples of Antiviral Research on this compound Derivatives
| Compound Type | Target Viruses | Key Finding | Citation |
| This compound-derived iminothiazolidine-4-ones and 2,3-dihydrothiazoles | Vaccinia virus, Marburg virus | New promising agents found with activity against both viruses | nih.govresearchgate.net |
| This compound-based N-acylhydrazones | Vaccinia virus | Significant antiviral activity demonstrated | rsc.org |
| Derivatives with 1,7,7-trimethylbicyclo[2.2.1]heptane backbone | Influenza, Hantaviruses, Filoviruses, Orthopoxviruses, SARS-CoV-2 | Exhibited a wide spectrum of antiviral activity | nih.govresearchgate.net |
Anticancer Research and Potential
This compound and its derivatives have shown promise in anticancer research, exhibiting various activities against different cancer types and cell lines. nih.goviarjset.commedchemexpress.comresearchgate.netresearchgate.netijcasereportsandimages.combenthamscience.com Studies have explored its antimutagenic properties, cytotoxicity against specific cancer cell lines, potential for inducing tumor regression, radiosensitizing effects, and interactions with molecular targets through docking studies. benthamscience.comfishersci.sefishersci.fiatamankimya.comnih.govnih.govnih.govmdpi.comresearchgate.netresearcher.life
Antimutagenic Activities
This compound has been reported to possess antimutagenic activities. iarjset.commedchemexpress.comresearchgate.netijcasereportsandimages.comfishersci.seatamankimya.comnih.gov Studies have indicated that this compound and its derivatives exhibit antimutagenic activities in human cancer cell culture experiments. medchemexpress.com This effect may be linked to the inhibition of ribosome function or the induction of cell apoptosis. medchemexpress.com One study suggested a protective effect through enhanced re-combinational repair in the context of UV-induced mutations in E. coli. nih.gov Another study found that this compound showed antimutagenic effects at very low concentrations against UV-induced revertants in Salmonella/. nih.gov
Cytotoxicity Studies on Cancer Cell Lines (e.g., MCF-7, A549, HepG2)
Numerous studies have investigated the cytotoxic effects of this compound and its derivatives on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). fishersci.fimdpi.comresearchgate.netresearcher.life
Ferrocene-containing this compound sulfonamides, for instance, have demonstrated cytotoxic selectivity towards lung cancer cell lines A549 and H1299. nih.gov Silver complexes with this compound ligands have shown interesting anticancer activities against cisplatin-sensitive (A2780) and cisplatin-resistant (A2780cisR) ovarian cancer cells, often exhibiting higher activity and lower toxicity towards non-tumoral cells compared to cisplatin. nih.gov
Studies on essential oils containing this compound have also reported cytotoxic activity. An essential oil from Anisosciadium lanatum showed regulation of cell proliferation and viability in HepG2 liver cancer cells. mdpi.com Essential oil from Tanacetum parthenium leaves, containing this compound, demonstrated cytotoxicity against HepG2, MCF-7, and A549 cell lines. researcher.life
Novel heterocyclic compounds derived from this compound have shown significant inhibitory effects against MCF-7 breast carcinoma cells, with one compound exhibiting an IC50 value of 0.78 µM, which was reported as surpassing the efficacy of standard chemotherapeutics like dasatinib (B193332) and doxorubicin (B1662922) in that specific study. researcher.life
Here is a table summarizing some findings on this compound's cytotoxicity against specific cancer cell lines:
| Compound/Extract | Cancer Cell Line(s) Tested | Observed Effect(s) | Relevant Citation(s) |
| Ferrocene-containing this compound sulfonamides | A549, H1299 (lung), MRC5 (non-cancerous) | Cytotoxic selectivity towards cancer cell lines. | nih.gov |
| Silver camphorimine complexes | A2780, A2780cisR (ovarian), HDF, V79 (normal) | Higher activity against cancer cells, lower toxicity to normal cells compared to cisplatin. | nih.gov |
| Anisosciadium lanatum essential oil (contains this compound) | HepG2 (liver), NIH-3T3 (normal fibroblast) | Regulation of cell proliferation and viability in HepG2 cells. | mdpi.com |
| Tanacetum parthenium essential oil (contains this compound) | HepG2, MCF-7, A549 | Cytotoxicity. | researcher.life |
| Novel this compound-derived heterocycles | MCF-7 (breast) | Significant inhibitory effects, potent activity (e.g., IC50 0.78 µM). | researcher.life |
| This compound-based pyrimidine derivatives | MDA-MB-231, A549, RPMI-8226 | Anticancer activity. | mdpi.com |
| Silver camphorimine compounds | HOS (osteosarcoma) | Significant cytotoxic activity (IC50 = 0.30–2.6 μgAg/mL). | mdpi.com |
Investigation of Tumor Regression
Studies in animal models have investigated the potential of this compound-related compounds to induce tumor regression. This compound white oil (CWO), an essential oil derivative from Cinnamomum camphora, has been tested for anti-tumor activity in a mouse model of keratinocyte-derived skin cancer. nih.govresearchgate.netresearchgate.netnih.gov Daily topical treatment with CWO induced dramatic regression of pre-malignant skin tumors and a reduction in cutaneous squamous cell carcinomas in vivo. nih.govresearchgate.netresearchgate.netnih.gov This tumor regression was found to be dependent on cytotoxic T cells. nih.govresearchgate.netnih.gov
Radiosensitizing Potential
This compound has been explored for its potential as a radiosensitizing agent in radiotherapy. bioline.org.brbioline.org.brijprajournal.comresearchgate.netresearchgate.net Treatment with this compound prior to local x-irradiation in male C3H/Jax mice bearing transplanted mammary tumors revealed a delay in the maximum enhancement ratios in tumor growth. bioline.org.brbioline.org.brijprajournal.com A single dose of this compound administered before gamma irradiation was also shown to significantly reduce the frequency of sister-chromatid exchanges in mouse bone marrow, suggesting a radiomodifying influence. bioline.org.br
Molecular Docking Studies in Anticancer Research
Molecular docking studies have been employed in anticancer research involving this compound and its derivatives to understand their potential interactions with biological targets at a molecular level. nih.govmdpi.comresearchgate.netmdpi.comresearcher.lifeacs.org
Molecular docking studies on ferrocene-containing this compound sulfonamides suggested that the sulfonamide tail could interact with Zn²⁺ in the active site of the enzyme carbonic anhydrase IX/XII, indicating a potential mechanism for inhibiting its action. nih.govresearchgate.net
In studies on the essential oil from Anisosciadium lanatum, molecular docking analysis supported experimental results, revealing that oxygenated molecules like this compound, eucalyptol (B1671775), nerol, and linalool (B1675412) had potential virtual binding against the anti-apoptotic marker BCL-2. mdpi.com this compound and eucalyptol alone showed significant binding against the pro-apoptotic regulator CASPASE-3. mdpi.com The binding energies for this compound and eucalyptol against CASPASE-3 were found to be –3.81 kcal/mol and –4.29 kcal/mol, respectively. mdpi.com
Molecular docking has also been used to predict the inhibitory effect of investigated drugs, including this compound-derived compounds, on targets like DNA gyrase II. researchgate.net Studies on novel this compound-derived heterocycles showing activity against MCF-7 cells also involved molecular docking to support the experimental findings. researcher.life Furthermore, molecular docking studies have been conducted to explore the affinity of this compound-derived complexes for the minor groove of DNA and their potential for DNA intercalation. acs.org
Here is a table summarizing some findings from molecular docking studies involving this compound:
| Compound(s) Involved | Target(s) Investigated | Key Findings from Docking | Relevant Citation(s) |
| Ferrocene-containing this compound sulfonamides | Carbonic anhydrase IX/XII (Zn²⁺ site) | Sulfonamide tail may interact with Zn²⁺, suggesting inhibition. | nih.govresearchgate.net |
| This compound (as a component of A. lanatum EO) | BCL-2 (anti-apoptotic), CASPASE-3 (pro-apoptotic) | Potential virtual binding against BCL-2; significant binding against CASPASE-3 (binding energy –3.81 kcal/mol). | mdpi.com |
| This compound-derived compounds | DNA gyrase II | Used to predict inhibitory effect. | researchgate.net |
| Novel this compound-derived heterocycles | Not explicitly specified in snippet | Supported experimental findings of activity against MCF-7 cells. | researcher.life |
| This compound-derived complexes | Minor groove of DNA | Suggested affinity for the minor groove and potential for DNA intercalation. | acs.org |
Anti-inflammatory and Analgesic Research
This compound has demonstrated both anti-inflammatory and analgesic properties in various studies. Its use in topical products for relieving minor muscle aches and pains is common. ijpsjournal.comcbdclinic.co Research suggests that this compound's analgesic effects may be related to its interaction with transient receptor potential (TRP) channels, such as activating TRPV1 and inhibiting TRPA1. nih.govbioline.org.br These actions can lead to desensitization of sensory nerves involved in pain signaling. bioline.org.br
Studies have investigated the anti-inflammatory effects of this compound in different models. In one study, oral administration of this compound significantly reduced ear edema and myeloperoxidase (MPO) activity in mice, indicating a reduction in inflammatory response and neutrophil infiltration. bioline.org.br this compound treatment at doses of 100 and 200 mg/kg significantly reduced edema intensity. bioline.org.br Topical treatment with this compound, however, did not show a significant reduction in ear edema or MPO activity at the tested doses in this specific study. bioline.org.br
Animal models of joint inflammation have also shown that this compound can inhibit pain and improve inflammatory signs. cbdclinic.co Furthermore, a clinical pilot study involving a topical spray containing this compound and menthol, among other oils, reported effectiveness in relieving mild to moderate pain and inflammation in various joints and the lower back. cbdclinic.co Another study comparing a this compound ointment to Vaseline in an animal model of second-degree burns found that the this compound ointment led to better healing and less scar tissue after 28 days. cbdclinic.co
Computational studies have also explored the potential anti-inflammatory mechanisms of this compound, suggesting that components like terpenoids may have a suppressive effect on COX proteins. iarjset.com
Other Investigational Pharmacological Activities
Beyond its anti-inflammatory and analgesic effects, this compound is being investigated for several other pharmacological activities.
Antioxidant Properties
This compound has been identified as a potent antioxidant capable of neutralizing free radicals. ijpsjournal.comij-est.org This property is considered important for protecting against tissue damage and various health issues. ijpsjournal.com The essential oil of Cinnamomum camphora bark, which contains this compound as a major component, has shown antioxidant properties, attributed to the presence of compounds like this compound, α-terpineol, and terpinen-4-ol that act by neutralizing free radicals. ij-est.org Studies using methods like the DPPH assay have demonstrated the free radical scavenging activity of this compound. researchgate.netresearchgate.net For instance, this compound has been reported to exhibit robust free radical scavenging activity in the DPPH test with a specific IC50 value. researchgate.net
Hepatoprotective Effects
Research suggests that this compound may possess hepatoprotective effects. Studies investigating the effects of this compound leaf powders in rats fed a trans-fat enriched diet found that this compound leaf powder exerted protective properties against hyperlipidemia and hepatotoxicity associated with trans-fats consumption. ekb.eg This protective effect was linked to the phenolic compound content in the leaf powder. ekb.eg
Furthermore, studies on Taiwanofungus camphoratus, a medicinal fungus that grows on Cinnamomum camphora, have explored its hepatoprotective activity, which is attributed to its triterpenoid (B12794562) components. researchgate.netbegellhouse.com While this research focuses on the fungus, it highlights the association of the C. camphora environment with compounds exhibiting liver-protective effects.
Skin Penetration Enhancement
This compound has been investigated for its ability to enhance the penetration of other substances through the skin. It is utilized as a skin penetration booster. ijpsjournal.comresearchgate.net Studies have shown that this compound can significantly facilitate the transdermal absorption of various drugs with differing lipophilicity. researchgate.netnih.gov The mechanism is thought to involve the disruption of the lipid bilayer in the stratum corneum, which increases the partition coefficient of drugs into this layer. researchgate.netnih.gov
In vitro skin permeation studies have indicated that this compound can improve the transdermal permeation of model drugs. researchgate.netnih.gov For example, 5% this compound has been shown to improve the transdermal penetration of carvedilol (B1668590) in studies on pig skin. researchgate.netnih.gov Studies on rats have also demonstrated better absorption of propranolol (B1214883) hydrochloride when used with this compound. nih.gov In vitro and in vivo studies on rabbit skin showed increased absorption of ondansetron (B39145) when administered in a gel containing this compound. nih.gov Compared to some frequently used penetration enhancers, this compound has been found to produce relatively low skin irritation. researchgate.netnih.gov
Toxicological Investigations of Camphor
Acute and Chronic Toxicity Studies
Studies on camphor (B46023) toxicity have documented effects following acute (short-term) and, to a lesser extent, chronic (long-term) exposures across different routes, including oral, inhalation, and dermal pathways epa.govscbt.comvettimes.comgezondheidsraad.nlnih.gov.
Acute oral toxicity is considered low to moderate in rodents. For instance, the oral LD50 in mice is reported as 1310 mg/kg body weight epa.govscbt.com. Lethal doses in guinea pigs and rabbits were reported as LDLo values of 1800 mg/kg and 2000 mg/kg, respectively epa.govgezondheidsraad.nl. Acute inhalation studies in mice and rats demonstrated moderate to high toxicity, with LC50 values of 450 mg/m³ (72 ppm) in mice and 500 mg/m³ (80 ppm) in rats epa.govscbt.com.
Subchronic studies have also been conducted. In a 13-week subchronic dermal study, No Observed Adverse Effect Levels (NOAELs) were determined to be 1000 mg/kg body weight/day in mice and 250 mg/kg body weight/day in rats epa.govscbt.com. Inhaled this compound in subchronic studies resulted in emphysema in mice exposed to 210 mg/m³ (33 ppm) and rabbits exposed to 33 mg/m³ (5 ppm) epa.govscbt.com.
Chronic toxicity data, particularly concerning long-term occupational exposure, are limited gezondheidsraad.nl. However, long-term exposure to high dust concentrations may lead to changes in lung function scbt.com.
Mechanism of this compound Toxicity
The precise mechanism by which this compound produces toxicity is not fully understood researchgate.nettandfonline.com. However, it is known to be a neurotoxic compound that primarily affects the central nervous system (CNS) vettimes.comnmji.inijccm.orgnih.gov. This compound is thought to act as a CNS stimulant, potentially through the excitation of cerebral cortex cells epa.govvettimes.com. Some research suggests that seizures, a common manifestation of this compound toxicity, may be caused by oxidative abnormalities in neuronal mitochondrial Kreb's cycle due to this compound derivatives nih.govnmji.inlongdom.org. Following absorption, this compound is rapidly distributed throughout the body researchgate.net.
Dose-Related Toxicity and Lethal Doses
This compound toxicity is dose-dependent, with the severity of effects increasing with higher exposures rch.org.aunih.govlongdom.org. Toxic effects can appear rapidly after ingestion, often within 5 to 15 minutes, with peak effects potentially occurring around 90 minutes rch.org.autandfonline.comijccm.orgnih.gov.
Reported toxic and lethal doses vary depending on age and the form of this compound. In children, ingestion of more than 30 mg/kg of a this compound-containing product is considered to potentially lead to moderate to severe toxicity rch.org.aunih.govnih.govtandfonline.com. The neurotoxic dose in children is often cited as >50 mg/kg body weight nih.govijccm.orgindianpediatrics.net. Estimated lethal doses in children range from 0.5 to 1 gram rch.org.augezondheidsraad.nlresearchgate.net. For infants, a lethal dose is estimated at 70 mg/kg body weight researchgate.net.
In adults, lethal oral doses are generally reported to be in the range of 50 to 500 mg/kg body weight wikipedia.orggezondheidsraad.nlresearchgate.net. Ingestion of 2 grams or more can lead to serious toxicity, and 4 grams is considered potentially fatal wikipedia.orgresearchgate.net. The lethal dose in dogs has been reported to be between 9 and 14 grams epa.govvettimes.com.
The following table summarizes some reported toxic and lethal dose ranges:
| Population | Effect | Dose Range | Route of Exposure | Source |
| Children | Moderate to Severe Toxicity | > 30 mg/kg | Ingestion | rch.org.aunih.govnih.govtandfonline.com |
| Children | Neurotoxicity | > 50 mg/kg body weight | Ingestion | nih.govijccm.orgindianpediatrics.net |
| Children | Lethal Dose | 0.5 - 1 g | Ingestion | rch.org.augezondheidsraad.nlresearchgate.net |
| Infants | Lethal Dose | 70 mg/kg body weight | Ingestion | researchgate.net |
| Adults | Lethal Dose | 50 - 500 mg/kg body weight | Ingestion | wikipedia.orggezondheidsraad.nlresearchgate.net |
| Adults | Serious Toxicity | ≥ 2 g | Ingestion | wikipedia.orgresearchgate.net |
| Adults | Potentially Fatal | 4 g | Ingestion | wikipedia.orgresearchgate.net |
| Dogs | Lethal Dose | 9 - 14 g | Ingestion | epa.govvettimes.com |
| Mice | LD50 | 1310 mg/kg body weight | Oral | epa.govscbt.comvettimes.com |
| Guinea Pigs | LDLo | 1800 mg/kg | Oral | epa.govgezondheidsraad.nl |
| Rabbits | LDLo | 2000 mg/kg | Oral | epa.govgezondheidsraad.nl |
| Mice | LC50 | 450 mg/m³ (72 ppm) | Inhalation | epa.govscbt.com |
| Rats | LC50 | 500 mg/m³ (80 ppm) | Inhalation | epa.govscbt.com |
Neurological and Gastrointestinal Manifestations
This compound toxicity predominantly affects the central nervous system and, to some extent, the gastrointestinal tract nmji.innih.gov. Neurological complications are common and can be severe rch.org.auindianpediatrics.net. Generalized tonic-clonic convulsions are often the first sign of significant toxicity and can occur rapidly after ingestion, sometimes within 30 to 90 minutes rch.org.aunih.govtandfonline.comijccm.orgnih.govindianpediatrics.net. Other reported neurological effects include irritability, disorientation, lethargy, muscle spasms, headache, dizziness, confusion, agitation, anxiety, hallucinations, myoclonus, hyperreflexia, ataxia, and central nervous system depression wikipedia.orgrch.org.auscbt.comvettimes.comnih.govtandfonline.comnmji.inijccm.orgnih.govlongdom.orgindianpediatrics.netnj.gov. In severe cases, coma and respiratory arrest can occur, with death often resulting from respiratory failure or uncontrollable seizures vettimes.comnih.govnj.gov.
Gastrointestinal manifestations commonly reported following this compound ingestion include mucus membrane irritation, nausea, vomiting, and abdominal pain rch.org.aunih.govscbt.comvettimes.comgezondheidsraad.nlnih.govtandfonline.comijccm.orgnih.govindianpediatrics.net. A burning sensation in the pharynx and epigastrium may also be experienced ijccm.org.
Genotoxicity and Carcinogenicity Assessments
Regarding carcinogenicity, assessments by the International Programme on Chemical Safety (IPCS) have reported negative results for this compound in carcinogenicity tests epa.govscbt.comgezondheidsraad.nl. Based on available data, the classification criteria for carcinogenicity for this compound are not met pentachemicals.eu.
Developmental and Reproductive Toxicity Studies
Developmental toxicity studies in rats and rabbits have investigated the potential effects of this compound exposure during pregnancy. In studies where this compound was administered orally to pregnant rats at doses up to 800 mg/kg body weight/day during organogenesis, no fetal toxicity was observed at dose levels that resulted in maternal toxicity epa.govscbt.comgezondheidsraad.nl. The NOAEL for fetal toxicity in rats was reported as >800 mg/kg body weight/day epa.govscbt.com. Similarly, in pregnant rabbits administered D-camphor orally up to 681 mg/kg body weight/day during organogenesis, no teratogenicity was observed, with the NOAEL for the fetus being >681 mg/kg body weight/day epa.govscbt.com. While maternal toxicity, such as decreased weight gain and food intake, was observed at higher doses in rats, there were no effects on fetal growth, viability, or development epa.gov. Based on available data, the classification criteria for reproductive toxicity for this compound are not met pentachemicals.eu.
Reproductive toxicity studies specifically on this compound are limited epa.govscbt.comgezondheidsraad.nl. However, studies on the effects of this compound exposure on male reproductive systems in animals have shown varied results depending on the species and dose consensus.app. For instance, this compound exposure at 30 mg/kg/day in mice led to decreased sperm count and quality consensus.app. In contrast, low doses of dietary this compound supplementation in roosters and Japanese quail showed neutral or even beneficial effects on sperm quality and fertility consensus.app. It is important to note that some this compound derivatives, particularly those used as UV filters like 4-methylbenzylidene this compound (4-MBC), have been identified as potential endocrine disruptors with reported effects on reproductive development and function in various animal models consensus.appeuropa.eudiva-portal.org.
Risk Assessment and Regulatory Considerations in Toxicology
Risk assessments and regulatory considerations for this compound are in place to minimize potential toxic exposures. Due to its toxicity, particularly in children, regulatory bodies have set limits on the concentration of this compound in consumer products. In the United States, the Food and Drug Administration (FDA) has restricted the this compound content in over-the-counter products to a maximum of 11% researchgate.netvettimes.comnih.gov. Products like camphorated oil, which historically contained higher concentrations, were banned for over-the-counter sale researchgate.netvettimes.com.
Despite these regulations, cases of severe toxicity, including convulsions, can still occur, even with products containing lower concentrations researchgate.net. Accidental ingestion, particularly by children, remains a concern due to the easy availability of this compound-containing products in households nih.govvettimes.comnmji.inindianpediatrics.net.
Regulatory assessments, such as those conducted by the U.S. Environmental Protection Agency (EPA) for this compound as an inert ingredient in pesticides, consider available toxicological data, including acute, subchronic, genotoxicity, carcinogenicity, and developmental toxicity studies epa.gov. Based on these assessments, dietary exposure concerns are considered unlikely due to this compound's properties and limited use in pesticide formulations epa.gov. Occupational exposure limits, such as the permissible exposure limit (PEL) for this compound in ambient air (2 mg/m³ as an 8-hour time-weighted average), are established to protect workers wikipedia.org.
The rapid absorption and potential for severe neurological effects, especially seizures, highlight the importance of prompt medical attention in cases of suspected this compound poisoning rch.org.aunih.govtandfonline.comijccm.org.
Environmental Research and Impact of Camphor
Ecological Role and Distribution of Camphor-Producing Species (Cinnamomum camphora)
Cinnamomum camphora, commonly known as the This compound (B46023) tree, is a large evergreen tree native to East Asia, specifically China, Japan, Taiwan, and northern Vietnam. iucngisd.orgtexasinvasives.org In its native habitat, it is an important commercial, timber, and ecological tree species. nih.gov The tree has been widely introduced and cultivated in many countries as an ornamental and street tree due to its attractive shape. nih.gov
However, outside its native range, C. camphora has become a highly invasive species. cabidigitallibrary.org It has naturalized in various regions, including Australia, the southern United States, southern Europe, and southern and eastern Africa. iucngisd.orglucidcentral.org The species thrives in drier disturbed areas like roadsides but also aggressively invades natural ecosystems such as open woodlands, rainforest margins, and areas along watercourses. lucidcentral.orginvasive.org Its rapid growth and dense canopy allow it to outcompete and displace native vegetation. lucidcentral.orgpretool.org The prolific production of fruits, which are consumed and spread by birds, facilitates its dispersal and invasion into new areas. texasinvasives.orgcabidigitallibrary.orgufl.edu In Florida, for example, it was introduced in 1875 for ornamental purposes and potential this compound production, but it quickly escaped cultivation and now poses a threat to native plant communities. invasive.orgufl.edu
Allelopathic and Phytotoxic Properties
The invasive success of Cinnamomum camphora is partly attributed to its allelopathic and phytotoxic properties. The tree releases chemical compounds that inhibit the germination and growth of other plant species. cabidigitallibrary.orgresearchgate.net this compound, the primary chemical component, is a key allelochemical. researchgate.netnih.gov
Research has demonstrated that extracts from C. camphora leaves can completely inhibit seed germination and suppress root elongation even at very low concentrations. nih.govnih.gov These extracts also significantly hinder nutrient and water absorption in seedlings of other plants, such as tomatoes. nih.gov Studies have identified several phytotoxic terpenoid compounds in the decomposing leaf litter, including this compound, 1,8-Cineole, and β-Caryophyllene, which contribute to these allelopathic effects. ku.dk The phytotoxicity is believed to be caused by damage to the plasma membrane in the roots of affected plants, leading to poor nutrient uptake and reduced biomass. nih.govresearchgate.net This chemical interference gives C. camphora a competitive advantage, allowing it to suppress surrounding vegetation and foster its own dominance in invaded ecosystems. scu.edu.au
Interactive Table: Allelopathic Effects of C. camphora on Various Plant Species
| Target Species | Observed Effects | Key Allelochemicals | Source |
|---|---|---|---|
| Rice (Oryza sativa) | Growth inhibition. researchgate.net | (+)-Camphor. researchgate.netfao.org | researchgate.netfao.org |
| Tomato (Solanum lycopersicum) | Inhibition of nutrient and moisture absorption. nih.gov | This compound. nih.gov | nih.gov |
| Lettuce (Lactuca sativa) | Inhibition of seed germination and seedling growth. researchgate.net | This compound, 1,8-Cineole. researchgate.net | researchgate.net |
| Radish (Raphanus sativus) | Inhibition of seed germination. researchgate.net | This compound. researchgate.net | researchgate.net |
| Balsamine (Impatiens balsamina) | Inhibition of vegetative growth, delayed flowering. ku.dk | This compound, 1,8-Cineole, β-Caryophyllene. ku.dk | ku.dk |
| Morning Glory (Ipomoea nil) | Inhibition of vegetative growth, delayed flowering. ku.dk | This compound, 1,8-Cineole, β-Caryophyllene. ku.dk | ku.dk |
Impact on Ecosystems and Native Flora/Fauna
The invasion of Cinnamomum camphora has significant negative impacts on native ecosystems. By forming dense, single-dominant stands, it displaces native plant species, alters habitat structure, and reduces biodiversity. texasinvasives.orgcabidigitallibrary.orglucidcentral.org The dense canopy shades out native seedlings, and its aggressive root system competes for water and nutrients. lucidcentral.org This displacement poses a direct threat to native flora; for instance, in Florida, the endangered native plant Ziziphus celata (Florida jujube) is being pushed out by this compound tree invasions. invasive.orgufl.edu
The impact extends to native fauna as well. While birds are primary dispersers of the seeds, the chemical compounds in the leaves and fruit may be toxic to some native species. cabidigitallibrary.orgdcceew.gov.au There is concern that certain chemical varieties (chemotypes) of this compound laurel could be toxic to fruit-eating animals. dcceew.gov.au Furthermore, the volatile chemicals released by the tree can disrupt the ecological balance for native insects and other wildlife that have not evolved with these compounds. dickscreek.com The toxins exuded by the roots can also harm aquatic life in riparian zones, and the shedding of leaves into waterways can poison fish and invertebrates. dickscreek.comweeds.org.au The alteration of the habitat and the potential toxicity of the plant can lead to a decline in native animal populations that depend on the original ecosystem. dickscreek.com
Environmental Factors Influencing this compound Content in Plants
The concentration of this compound and other essential oils in Cinnamomum camphora is not static; it is influenced by a variety of environmental factors. The chemical composition of the essential oils can vary significantly among individual trees and populations, leading to the classification of different "chemotypes" (chemical varieties). dcceew.gov.au
Geographic location and the associated climatic conditions play a crucial role in this variation. A strong relationship exists between environmental factors and the essential oil constituents. nih.gov Studies have shown that factors such as accumulated temperature are key in determining the distribution and growth of this compound trees, which in turn affects their chemical profile. nih.govmdpi.com The average yield of essential oil from the leaves can range widely, from as low as 0.01% to as high as 3.46%, depending on the individual plant and its environment. nih.gov This variability is significant because the specific chemical makeup, including the concentration of compounds like this compound, linalool (B1675412), and borneol, determines the tree's allelopathic potency and its commercial value. nih.gov
Aerosol Impacts on this compound Trees and Water Relations
Atmospheric aerosols, both natural and anthropogenic, can have direct impacts on the physiology of this compound trees, particularly their water relations. Hygroscopic (water-attracting) aerosol particles can deposit on leaf surfaces near the stomata (pores used for gas exchange). frontiersin.orgfrontiersin.org At high humidity, these particles can dissolve and create pathways for water to move out of the leaf, a process known as wicking. frontiersin.orgfrontiersin.org This can lead to water loss that is not associated with the intake of carbon dioxide for photosynthesis, potentially reducing the plant's water use efficiency. frontiersin.org
Climate Change and Suitable Habitats for this compound Trees
Climate change is predicted to significantly alter the distribution of suitable habitats for Cinnamomum camphora. nih.gov Modeling studies suggest that warming temperatures will likely promote the expansion of the tree's potential range. mdpi.com Key environmental factors influencing the distribution of this compound trees include accumulated temperature, annual precipitation, and mean air temperature of the driest quarter. nih.govmdpi.com
Predictions based on different climate change scenarios indicate that the suitable habitat for this compound trees, particularly in China, is expected to expand and shift northward and to higher elevations. mdpi.commdpi.comresearchgate.net Under a high greenhouse gas emission scenario (RCP8.5), the area of suitable range could increase by as much as 1.3 times by the end of the century compared to current distributions. mdpi.com This expansion could have significant ecological consequences, potentially increasing its invasive threat in new regions while also presenting opportunities for its cultivation in areas that become newly suitable. nih.govmdpi.com These predictive models provide valuable information for forest management and conservation strategies in the face of a changing global climate. mdpi.com
Advanced Analytical Methodologies for Camphor Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components from a mixture. For camphor (B46023) analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most powerful and commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the determination of this compound, particularly in complex matrices like pharmaceutical and cosmetic products. nih.govresearchgate.net The method's strength lies in its ability to separate non-volatile and thermally unstable compounds.
Several HPLC methods have been developed and validated for this compound quantification. nih.gov A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, sometimes with the addition of an acid like acetic acid to improve peak shape. nih.govnih.govingentaconnect.com Detection is typically performed using a Diode-Array Detector (DAD) or a UV/Vis detector. nih.govresearchgate.net For instance, one validated method uses a Symmetry® C18 column with a mobile phase of acetonitrile, water, and glacial acetic acid, allowing for the successful separation and quantification of this compound in gels, ointments, and creams. nih.govnih.gov Validation parameters according to ICH guidelines, including linearity, limit of detection (LOD), and limit of quantification (LOQ), demonstrate the method's reliability and accuracy. nih.govnih.gov
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column | Symmetry® C18, 5 µm, 250 x 4.6 mm | nih.govnih.gov |
| Mobile Phase | Acetonitrile, Purified Water, Glacial Acetic Acid (600:400:6 v/v/v) | nih.govnih.gov |
| Flow Rate | 1.4 mL/min | nih.govnih.gov |
| Detection Wavelength | 288 nm / 290 nm | researchgate.netingentaconnect.com |
| Column Temperature | 25 °C | nih.govnih.gov |
| Linearity Range | 0.10–3.00 mg/mL | nih.govnih.gov |
| Limit of Detection (LOD) | 0.028 mg/mL | nih.govnih.gov |
| Limit of Quantification (LOQ) | 0.085 mg/mL | nih.govnih.gov |
Gas Chromatography (GC) is an ideal technique for analyzing volatile compounds like this compound. When coupled with a Mass Spectrometer (GC-MS), it provides a powerful tool for both quantification and definitive identification. researchgate.netnih.gov The GC separates the volatile components of a sample, and the MS detector then fragments the eluted compounds and sorts them by their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. nih.gov
GC-MS has been extensively used to analyze the chemical composition of essential oils from plants like Cinnamomum camphora, where this compound is a major constituent. nih.govnih.gov The technique is also applied in metabolic studies to identify and quantify this compound and its metabolites, such as 5-exo-hydroxyfenchone, in biological samples like human liver microsomes. researchgate.net A validated GC-MS method for quantifying this compound in goat serum demonstrated high sensitivity, with a limit of detection of 1 ng/mL and a limit of quantification of 3 ng/mL. nih.gov
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column | TraceGOLD TG–5MS (30 m × 0.25 mm × 0.25 µm) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Temperature Program | Initial 50°C, ramped to 200°C | mdpi.com |
| Detection | Mass Spectrometry (MS) | researchgate.netnih.gov |
| Linearity Range (in serum) | 0.005–10.0 µg/mL | nih.gov |
| Limit of Detection (LOD) (in serum) | 1 ng/mL | nih.gov |
| Limit of Quantification (LOQ) (in serum) | 3 ng/mL | nih.gov |
Spectroscopic Methods for Structural Elucidation and Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by investigating the interaction of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows several characteristic absorption peaks that confirm its structure as a cyclic ketone. brainly.com The most prominent peak is the strong carbonyl (C=O) stretching vibration, which typically appears around 1740-1743 cm⁻¹. brainly.comresearchgate.net Other significant peaks include C-H stretching vibrations near 3000 cm⁻¹ and bending vibrations for CH₂ and CH₃ groups at approximately 1450 cm⁻¹ and 1375 cm⁻¹, respectively. brainly.com These absorptions are consistent with the known structure of this compound. brainly.comyoutube.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~1743 | C=O Stretch | Ketone | researchgate.net |
| ~2960 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | acs.org |
| ~1450 | CH₂ Bending (Scissor) | Methylene | brainly.com |
| ~1375 | CH₃ Bending | Methyl | brainly.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete three-dimensional structure of a molecule in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their connectivity, and their spatial arrangement, while the ¹³C NMR spectrum provides information on the different carbon environments within the molecule. figshare.com The this compound molecule is often used as a model to illustrate various 1D and 2D-NMR techniques for structural determination.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 57.8 |
| C2 | - | 219.0 |
| C3 | 1.97 (d), 2.36 (m) | 43.3 |
| C4 | 2.09 (t) | 43.1 |
| C5 | 1.40 (m), 1.86 (m) | 27.1 |
| C6 | 1.38 (m), 1.68 (m) | 30.0 |
| C7 | - | 46.8 |
| C8 (CH₃) | 0.92 (s) | 19.2 |
| C9 (CH₃) | 0.83 (s) | 19.8 |
| C10 (CH₃) | 0.96 (s) | 9.3 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The this compound molecule contains a carbonyl chromophore which is responsible for its absorption in the UV region. The spectrum of this compound typically shows a weak absorption band corresponding to the n → π* (n-to-pi-star) transition of the carbonyl group. researchgate.net A method for determining this compound in creams by UV spectrophotometry identified a detection wavelength of 289 nm. smmu.edu.cn This technique is often employed for quantitative analysis due to its simplicity and adherence to the Beer-Lambert law within a specific concentration range. smmu.edu.cn
| Parameter | Value | Reference |
|---|---|---|
| λmax (Wavelength of Max. Absorption) | ~289 nm | smmu.edu.cn |
| Electronic Transition | n → π* | researchgate.net |
| Chromophore | Carbonyl (C=O) | researchgate.net |
Cryoscopy for Molecular Weight Determination utilizing this compound
This compound has historically been a solvent of choice for the determination of the molecular weight of organic compounds using the cryoscopic method, also known as the Rast method. creighton.educhemmybear.com This preference stems from a key physical property of this compound: its exceptionally high cryoscopic constant (Kf). doubtnut.comdoubtnut.com The cryoscopic constant is a measure of how much the freezing point of a solvent is depressed for each mole of solute dissolved in 1 kilogram of the solvent. The significant magnitude of this compound's Kf value means that even a small amount of a dissolved solute will cause a relatively large, and therefore more accurately measurable, depression in its freezing point. chemmybear.comdoubtnut.com This leads to more precise molecular weight determinations.
The principle of cryoscopy is based on the colligative property of freezing point depression. When a non-volatile solute is dissolved in a solvent, the freezing point of the resulting solution is lower than that of the pure solvent. The extent of this depression (ΔTf) is directly proportional to the molal concentration of the solute, as described by the equation:
ΔTf = Kf × m
where 'm' is the molality of the solution. By measuring the freezing point depression and knowing the masses of the solute and solvent, the molecular weight of the solute can be calculated.
While the Rast method using this compound is a classic technique, research has shown that the value of this compound's cryoscopic constant can vary depending on the concentration of the solute. creighton.edusciencemadness.org This has led to different reported values by various investigators over the years. The most widely accepted value was determined by Rast to be 39.7 °C· kg/mol . creighton.edu However, other researchers have reported different values, highlighting the importance of considering experimental conditions. creighton.edusciencemadness.orgnist.gov
| Investigator | Reported Cryoscopic Constant (Kf) of this compound (°C·kg/mol) |
|---|---|
| Rast | 39.7 |
| Jounieaux | 49.6 |
| Efremov | 48.7 |
| Durand | 49.7 |
Bioanalytical Techniques for Metabolite and Channel Interaction Studies
The study of this compound's metabolic fate and its interactions with biological targets such as ion channels necessitates the use of sophisticated bioanalytical techniques. These methods allow for the detection and quantification of this compound and its metabolites in biological matrices and the characterization of its effects on cellular components.
Metabolite Analysis:
To understand the biotransformation of this compound within an organism, sensitive and specific analytical methods are required to identify and quantify its metabolites in biological fluids like urine and plasma. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful techniques employed for this purpose. nih.govnih.govmdpi.com For instance, a sensitive HPLC method has been developed for the analysis of this compound in equine urine and plasma, where the drug is extracted and derivatized before analysis by reverse-phase HPLC with UV detection. nih.gov GC-MS analysis of hydrolyzed urine extracts has been instrumental in identifying this compound metabolites, such as trans-isoketopinic acid and hydroxythis compound. nih.gov In vitro metabolism studies using human liver microsomes and specific cytochrome P450 enzymes, such as CYP2A6, also utilize GC-MS to investigate the hydroxylation of this compound. nih.gov
Ion Channel Interaction Studies:
This compound is known to interact with several members of the Transient Receptor Potential (TRP) channel superfamily, including TRPV1 and TRPV3. nih.govresearchgate.net These interactions are believed to underlie some of its physiological effects. The primary technique used to investigate these interactions at the molecular level is patch-clamp electrophysiology. nih.govresearchgate.net This powerful technique allows for the direct measurement of ion currents flowing through single ion channels or across the entire membrane of a cell.
In a typical experiment, cells that have been engineered to express a specific ion channel (e.g., TRPV1 or TRPV3) are used. nih.gov A glass micropipette with a very fine tip is sealed onto the cell membrane, and the electrical potential across the membrane is controlled (voltage-clamp). The application of this compound to the cell's exterior can then be observed to either activate or modulate the ion currents, providing direct evidence of an interaction. nih.gov By analyzing the characteristics of these currents, researchers can determine the nature of the interaction, such as whether this compound acts as an agonist (activator) or a modulator of the channel's response to other stimuli. For example, whole-cell patch-clamp recordings have been used to demonstrate that this compound activates and desensitizes the TRPV1 channel. nih.gov Similarly, voltage-clamp experiments on oocytes expressing TRPV3 mutants have helped to identify specific amino acid residues that are critical for this compound's interaction with this channel. researchgate.netdrugbank.com
| Analytical Technique | Application in this compound Research | Key Findings/Capabilities |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of this compound in biological fluids (urine, plasma). nih.govnih.gov | Enables sensitive detection of low concentrations of this compound. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of this compound metabolites. nih.govmdpi.com | Identified metabolites such as trans-isoketopinic acid and hydroxythis compound. nih.gov Used in in vitro metabolism studies with liver microsomes. nih.gov |
| Patch-Clamp Electrophysiology | Studying the interaction of this compound with ion channels (e.g., TRPV1, TRPV3). nih.govresearchgate.net | Demonstrated that this compound activates and desensitizes TRPV1. nih.gov Identified critical amino acid residues for this compound interaction with TRPV3. researchgate.netdrugbank.com |
Future Research Directions and Translational Perspectives for Camphor
Exploration of Novel Camphor (B46023) Derivatives for Targeted Therapies
Research into novel this compound derivatives is a significant area of focus for developing targeted therapies. This compound's inherent biological activities, including antimicrobial, antiviral, antioxidant, analgesic, and anti-inflammatory properties, make it a promising scaffold for structural modification to enhance efficacy and specificity. nih.govresearchgate.netresearchgate.net Scientists are exploring the synthesis of this compound-based compounds with modified structures to potentially act as more potent and selective therapeutic agents.
One area of exploration involves the synthesis of heterocyclic compounds containing a this compound fragment. Studies have shown that such derivatives can exhibit potent inhibitory activity against various pathogens and cancer cell lines. For instance, novel this compound-based pyrimidine (B1678525) derivatives have demonstrated cytotoxic activity against human cancer cell lines, inducing cell death through a ROS-mediated mitochondrial apoptosis pathway. rsc.org Another study explored sulfur derivatives of this compound, evaluating their antimicrobial and antibiofilm potentials against Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com These studies suggest that strategic chemical modifications to the this compound skeleton can lead to compounds with enhanced or altered biological activities, suitable for targeted therapeutic applications. researchgate.netbenthamdirect.comeurekaselect.com
Further research is needed to identify the 1,7,7-trimethylbicyclo[2.2.1]heptanes2-ylidene group as a key functional group responsible for observed antiviral activity in this compound imine derivatives, highlighting the importance of structure-activity relationship (SAR) studies in this field. researchgate.netresearchgate.net The synthesis of new propynyl (B12738560) analogues of this compound and their conjugates with saccharides are also being investigated as potential building blocks in medicinal chemistry. benthamdirect.comeurekaselect.com
In-depth Studies on Molecular Mechanisms of Action and Specificity
Despite its widespread use, the precise molecular mechanisms underlying many of this compound's biological effects remain unclear, necessitating in-depth research. Future studies aim to elucidate how this compound and its derivatives interact with specific biological targets at the molecular level. researchgate.net
Research indicates that this compound interacts with TRPV1 and TRPM8 receptors in sensory neurons, contributing to its counterirritant effects and sensations of cooling and warmth. patsnap.com However, studies on the effects of this compound and related compounds on mechanoreceptors question whether their depressant effects solely act through TRP channels, suggesting the need for more selective blockers to reveal the molecular mechanisms involved. researchgate.net
Understanding the molecular mechanisms of action is crucial for developing targeted therapies with improved efficacy and reduced off-target effects. Future research should focus on identifying additional molecular targets and pathways influenced by this compound and its derivatives. For example, studies on this compound white oil suggest tumor regression through cytotoxic T cell-dependent mechanisms, indicating a potential role in immune modulation that warrants further investigation into the synergistic or separate actions of its components on molecular pathways. biorxiv.org Similarly, while some studies point to fungal cell walls and cell membranes as potential targets of this compound derivatives with antifungal activity, the exact mechanism requires further study. mdpi.com
Research into Sustainable Production and Biotransformation of this compound
Research into sustainable production methods and biotransformation of this compound is gaining importance due to environmental concerns and the desire for renewable resources. While natural this compound is extracted from trees like Cinnamomum camphora, synthetic production often relies on petrochemicals. gangotrithis compound.com Future research aims to develop more environmentally friendly and efficient methods for obtaining this compound and its valuable derivatives.
One promising area is the exploration of biotransformation pathways. Studies have shown that microorganisms like Aspergillus flavus can biotransform this compound, yielding essential oils with potential cytotoxic and anti-aflatoxigenic activities. bezmialem.edu.tr This suggests that microbial biotransformation could be a sustainable route to produce this compound derivatives with desired properties. bezmialem.edu.tr
Furthermore, research is focused on developing sustainable chemical synthesis routes. The use of ionic liquids as environmentally friendly alternatives to volatile organic solvents in the oxidation of isoborneol (B83184) to this compound has shown promise, potentially increasing product yields and reducing the use of hazardous reagents like chromium trioxide. westmont.edu
This compound is also being explored as a biobased alternative to fossil raw materials for producing monomers for polymers like polyamides and polyesters. fraunhofer.debioplasticsmagazine.com Utilizing this compound derived from by-products of the pulp industry presents a sustainable raw material source. fraunhofer.debioplasticsmagazine.com Research into efficient biocatalytic processes for the selective functionalization of this compound into biomonomers is ongoing. fraunhofer.debioplasticsmagazine.com
The production of carbon nanotubes (CNTs) from this compound via chemical vapor deposition is another example of this compound's potential in green chemistry, demonstrating high efficiency and compliance with green chemistry principles. wpmucdn.comresearchgate.netbepls.com Future research in this area could further optimize these sustainable production methods.
Advanced Toxicological Modeling and Risk Mitigation Strategies
Given the potential toxicity of this compound at higher concentrations, advanced toxicological modeling and the development of robust risk mitigation strategies are crucial areas for future research. nih.govresearchgate.net While current research acknowledges the need to reduce the negative effects of this compound, future studies should focus on sophisticated modeling techniques to predict toxicity and inform safer use. nih.govresearchgate.net
Research directions include studies exploring associations of this compound with other compounds that could neutralize its toxic effects while enhancing beneficial activities. nih.govresearchgate.net Prospective studies on slowing the absorption and/or release of this compound, potentially through nanotechnology applications like nanoparticles carrying this compound, are also promising for reducing toxicity. nih.govresearchgate.net
Advanced toxicological modeling can involve in silico approaches to predict potential toxic effects and understand the interactions of this compound and its derivatives with biological systems. This can help in designing safer compounds and formulations. Risk mitigation strategies in the context of this compound research involve not only modifying the compound itself but also developing safer delivery methods and establishing guidelines for its use based on comprehensive toxicological data. iienstitu.comstellenboschbusiness.ac.za Future research should integrate computational toxicology with in vitro and in vivo studies to build predictive models for assessing the risks associated with novel this compound derivatives.
Application of Computational Chemistry and Chemoinformatics in this compound Research
Computational chemistry and chemoinformatics play an increasingly vital role in accelerating this compound research, particularly in the design and discovery of novel derivatives and the study of their interactions. researchgate.net These in silico approaches can complement experimental studies, providing valuable insights and guiding future research directions.
Molecular docking studies, a key tool in computational chemistry, are used to predict the binding affinity and modes of this compound derivatives with target proteins. ui.ac.idresearchgate.netnih.gov This helps in understanding potential mechanisms of action and identifying promising candidates for further investigation. For example, molecular docking studies have been used to evaluate the interaction of this compound imine-based compounds with influenza virus proteins researchgate.net and the binding of this compound with odorant binding receptor proteins in insects researchgate.net.
Chemoinformatics tools can be applied to analyze large datasets of this compound derivatives and their biological activities, enabling the identification of structural features associated with desired properties (structure-activity relationships) and the prediction of the activity of new, unsynthesized compounds. researchgate.netmdpi.com Quantitative structure-activity relationship (QSAR) studies, for instance, can provide useful information for the design of this compound derivatives with improved activity. mdpi.com
Future research will increasingly leverage advanced computational techniques, including molecular dynamics simulations and quantum mechanics calculations, to gain a deeper understanding of this compound's behavior at the atomic level and to design novel compounds with tailored properties. researchgate.net In silico characterization can also help in predicting pharmacokinetic properties like bioavailability. researchgate.net
Interdisciplinary Approaches Integrating Chemical, Biological, and Environmental Sciences
The future of this compound research lies in adopting interdisciplinary approaches that integrate expertise from chemical, biological, and environmental sciences. The complex nature of this compound, its diverse biological activities, and the need for sustainable production and safe application necessitate a holistic research strategy.
Integrating chemical synthesis and modification (Section 7.1) with in-depth biological studies to understand molecular mechanisms (Section 7.2) is fundamental for developing effective and targeted therapies. This requires close collaboration between synthetic chemists, biochemists, molecular biologists, and pharmacologists.
Furthermore, research into sustainable production methods (Section 7.3) requires the integration of chemical engineering, biotechnology, and environmental science to develop eco-friendly processes like biotransformation and green synthesis routes. bezmialem.edu.trwestmont.edufraunhofer.debioplasticsmagazine.com Assessing the environmental impact of this compound production and use necessitates expertise in environmental chemistry and toxicology. gangotrithis compound.com
Advanced toxicological modeling and risk mitigation strategies (Section 7.4) benefit significantly from the integration of toxicology, computational science, and pharmacology. Developing predictive models and safer formulations requires a combined understanding of how this compound interacts with biological systems and the environment.
The application of computational chemistry and chemoinformatics (Section 7.5) serves as a bridge between chemistry and biology, enabling data-driven design and analysis. researchgate.netnih.gov
Q & A
Basic: What experimental models are suitable for evaluating camphor’s antioxidant activity in vivo?
Answer:
In rodent models (e.g., rats with gentamicin-induced nephrotoxicity), this compound’s antioxidant effects can be assessed by measuring biochemical markers (e.g., serum creatinine, urea) and gene expression levels of antioxidant enzymes (e.g., SOD, CAT) via qPCR. Histopathological analysis of kidney tissues provides complementary evidence. Ensure standardized dosing (e.g., 100–200 mg/kg/day) and control groups to isolate this compound-specific effects .
Advanced: How can dose-response relationships for this compound’s TRPV3 agonism be systematically investigated?
Answer:
Design a concentration-gradient study (e.g., 5%, 10%, 20% this compound solutions) using human sensory neurons or transfected cell lines expressing TRPV3. Measure intracellular calcium influx via fluorescence assays. Pair with thermal sensation tests in vivo (e.g., skin/muscle blood flow changes in humans) and apply two-factor ANOVA to analyze concentration-time interactions. Include TRPV3-specific antagonists (e.g., 2-APB) to confirm receptor specificity .
Basic: What protocols standardize the assessment of this compound’s repellent efficacy against insects?
Answer:
Adopt a post-test control group design with Musca domestica as the model organism. Prepare this compound concentrations (e.g., 20%, 30%, 40%) in oil-based solutions and test repellency in a controlled chamber. Count fly avoidance behavior hourly for 6 hours. Use Levene’s test for homogeneity and one-way ANOVA to compare group differences. Validate results with positive controls (e.g., naphthalene) and report R² values for regression models .
Advanced: How can contradictory findings on this compound’s nephroprotective vs. mutagenic effects be reconciled?
Answer:
Contradictions may arise from dosage differences (e.g., nephroprotection at 100 mg/kg vs. mutagenicity at higher doses). Conduct comparative studies using identical doses across endpoints (e.g., chromosomal aberrations in bone marrow vs. renal antioxidant markers). Extend follow-up periods to assess delayed mutagenicity. Use linear regression to correlate dose with effect magnitude and apply Benjamini-Hochberg correction for multiple comparisons .
Basic: What methods quantify this compound in plant essential oils?
Answer:
Gas chromatography-mass spectrometry (GC-MS) is standard for identifying this compound in plant extracts (e.g., Ocimum basilicum). Combine with factorial ANOVA to analyze variations across biofertilizer treatments. Replicate experiments three times and report Least Significant Difference (LSD) values (e.g., LSD₀.₀₅) to validate statistical significance. Include purity checks (>98%) and reference retention indices for this compound .
Advanced: What mechanisms explain this compound’s dual cold/warm sensory effects?
Answer:
Hypothesize time-dependent TRP channel activation: low this compound concentrations initially activate TRPM8 (cold-sensing), while prolonged exposure increases local concentration, activating TRPV1/3 (warmth/pain). Validate via time-lapsed calcium imaging in TRP-transfected cells and in vivo sensory tests. Use antagonists (e.g., capsazepine for TRPV1) to isolate pathways. Report effect latencies (e.g., 1.5–3 min for blood flow changes) .
Basic: How to ensure reproducibility in this compound-related pharmacological studies?
Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental rigor:
- Detail synthesis/purification methods (e.g., >98% purity via HPLC).
- Report exact animal strain, sex, and housing conditions.
- Provide raw data in supplementary files (e.g., chromatograms, qPCR Ct values).
- Use COSY/NMR for structural confirmation of synthetic this compound derivatives .
Advanced: What methodologies identify this compound’s role in apoptotic pathways?
Answer:
In gentamicin-induced nephrotoxicity models, perform RNA-seq to profile apoptotic genes (e.g., Bax, Bcl-2). Validate via Western blot for protein expression and TUNEL assays for DNA fragmentation. Use CRISPR-Cas9 to knock out candidate genes (e.g., caspase-3) and assess this compound’s effect attenuation. Apply pathway enrichment analysis (e.g., KEGG) to map this compound’s multi-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
